molecular formula C12H14N2O3S2 B1240166 2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine

2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine

Cat. No. B1240166
M. Wt: 298.4 g/mol
InChI Key: BUXNKFNNJJTLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine, also known as 2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine, is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

butyl 2-([1,3]thiazolo[5,4-b]pyridin-2-ylsulfinyl)acetate

InChI

InChI=1S/C12H14N2O3S2/c1-2-3-7-17-10(15)8-19(16)12-14-9-5-4-6-13-11(9)18-12/h4-6H,2-3,7-8H2,1H3

InChI Key

BUXNKFNNJJTLOS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CS(=O)C1=NC2=C(S1)N=CC=C2

synonyms

ME 3407
ME-3407

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolved in 50 ml of methylene chloride was 18.5 g of the compound obtained in Example 1, and the solution was cooled down to -10° C. 16.2 g of m-chloroperbenzoic acid (with a 70% purity) was added to the solution, which was in turn stirred at that temperature for 40 minutes. Ethyl acetate (600 ml) was added to the solution, which was then washed once with an aqueous solution of sodium thiosulfate, three times with sodium hydrogencarbonate and once with water, dried over magnesium sulfate, and distilled to remove the solvent. The residue was purified by silica gel column chromatography, and eluting with n-hexane-ethyl acetate (5:3 to 3:1) to obtain the title compound (13.4 g).
Name
compound
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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